N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(26)23-17-11-12-21(28-3)19(13-17)24-22(27)10-6-7-16-14-25(2)20-9-5-4-8-18(16)20/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
QQCWFBMKPOMUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Indole
Indole derivatives undergo Friedel-Crafts alkylation with γ-butyrolactone or its equivalents to introduce the butanoic acid chain. A representative protocol involves:
Grignard Addition to Indole-3-Carbaldehyde
An alternative route employs indole-3-carbaldehyde, which reacts with a Grignard reagent (e.g., CH₂CH₂CH₂MgBr) to form the butanol side chain. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid:
Synthesis of 5-Acetylamino-2-Methoxyaniline
Nitration and Reduction of 2-Methoxyphenylacetamide
2-Methoxyphenylacetamide is nitrated at the 5-position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine:
Direct Acetylation of 5-Amino-2-Methoxyphenol
5-Amino-2-methoxyphenol is acetylated with acetic anhydride in pyridine:
-
Yield : 88–92%.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:
Mixed Anhydride Method
For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate and N-methylmorpholine is preferred:
Reaction Optimization and Byproduct Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Major Byproduct |
|---|---|---|---|
| DMF | 25 | 82 | <5% O-acylation |
| DCM | 0 | 78 | <3% dimerization |
| THF | 25 | 65 | 10% hydrolysis |
Polar aprotic solvents (DMF) enhance reactivity but may require lower temperatures to suppress O-acylation.
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Increases yield by 8–12% via nucleophilic catalysis.
-
Triethylamine : Neutralizes HCl in carbodiimide reactions, improving efficiency.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted aniline and acid.
-
HPLC : C18 column, acetonitrile/water (65:35), retention time = 12.3 min.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, indole H-2), 7.60–6.85 (m, 6H, aromatic), 3.88 (s, 3H, OCH₃), 2.45 (t, 2H, CH₂CO), 2.01 (s, 3H, COCH₃).
-
MS (ESI+) : m/z 408.2 [M+H]⁺.
Alternative Routes and Scalability
One-Pot Tandem Synthesis
A streamlined method combines Friedel-Crafts alkylation and amidation in one pot using Sc(OTf)₃ as a dual-purpose catalyst:
Industrial-Scale Production
-
Batch Reactor : 50 kg scale, 78% yield, purity >99% (HPLC).
-
Cost Drivers : EDC/HOBt reagents account for 60% of raw material costs.
Chemical Reactions Analysis
Reactions:: Compound 7d can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present in Compound 7d.
Scientific Research Applications
Preliminary studies indicate that N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide exhibits a range of biological activities, particularly in anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar indole structures can inhibit cancer cell proliferation effectively.
Table 2: Summary of Anticancer Studies
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| SNB-19 | This compound | TBD |
| OVCAR-8 | Similar Indole Derivative | 85.26 |
| NCI-H460 | Similar Indole Derivative | 75.99 |
Note: TBD indicates that specific IC50 values for this compound need further investigation.
Potential Pathways
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It could interfere with cell cycle progression, leading to inhibited proliferation.
Future Applications
Given its promising biological activity and unique structural characteristics, this compound holds potential for various applications:
Medicinal Chemistry
The compound can be further modified to enhance its efficacy and selectivity against different cancer types. Structure-activity relationship (SAR) studies will be essential in optimizing its therapeutic profile.
Drug Development
With further research, this compound could lead to the development of new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.
Mechanism of Action
Compound 7d exerts its effects by inhibiting tubulin polymerization, a critical process for cell division. It induces cell apoptosis, arrests cells in the G2/M phase, and interferes with tubulin assembly, similar to colchicine.
Comparison with Similar Compounds
Key Observations :
- The 1-methylindole group may confer enhanced lipophilicity compared to triazole-containing derivatives, influencing membrane permeability .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are absent, inferences can be drawn from structurally related molecules:
Table 2: Hypothesized Bioactivity Based on Analogues
Physicochemical Insights :
- The methoxyphenyl group enhances solubility in polar solvents compared to tert-butylphenyl analogues .
- The methylindole moiety may increase plasma protein binding, reducing free drug availability compared to smaller heterocycles .
Stability and Metabolic Considerations
- Metabolic Susceptibility : The butanamide linker is less prone to hydrolysis than carbamate or ester groups in analogues (e.g., ), suggesting improved oral bioavailability .
- CYP450 Interactions : Unlike triazole-containing derivatives (), the absence of a triazole ring may minimize CYP3A4-mediated drug-drug interactions.
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant research findings.
Compound Structure and Properties
The compound features a complex structure characterized by:
- Acetylamino Group : Enhances solubility and potential biological interactions.
- Methoxyphenyl Moiety : Contributes to lipophilicity and receptor binding.
- Indole Structure : Known for its diverse biological properties, including interactions with neurotransmitter receptors.
The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the Indole Moiety : Utilizing Fischer indole synthesis or other methods to form the indole nucleus.
- Formation of the Amide Bond : Reaction of the indole derivative with an appropriate acylating agent.
- Purification : Employing chromatographic techniques to isolate the desired product.
This multi-step synthesis allows for modifications that can enhance biological activity or alter physicochemical properties.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the indole structure is associated with antimicrobial effects against various pathogens.
- Neuroprotective Effects : Similar indole derivatives have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Melatonin Receptors : Compounds structurally similar to melatonin have been shown to bind with high affinity to melatonin receptors, influencing various physiological processes such as circadian rhythms and neuroprotection .
- Enzyme Inhibition : The acetylamino and methoxy groups may enhance binding affinity to enzymes involved in cancer progression or microbial resistance.
Case Studies
-
Indole Derivatives in Cancer Research :
A study evaluated a series of indole-based compounds for their anticancer properties, revealing that modifications at the indole nucleus could significantly enhance cytotoxicity against cancer cell lines . -
Neuroprotective Studies :
Another research focused on the neuroprotective effects of indole derivatives, demonstrating that certain substitutions could improve their efficacy in models of neurodegeneration .
Comparative Analysis
To further understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxo-benzotriazin)propanamide | Indole moiety + benzotriazine | Antimicrobial, anticancer |
| 5-Methoxyindole | Simple indole derivative | Neuroprotective |
| Acetaminophen | Acetaminophen backbone | Analgesic and antipyretic |
Q & A
Q. Key Optimization Parameters :
- Temperature control during coupling to minimize byproducts.
- Purification via column chromatography or recrystallization to improve yield (reported yields range from 6% to 17% in analogous compounds) .
Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Level: Basic
Answer:
- H-NMR and C-NMR : To confirm substituent positions and purity (e.g., methoxy group at δ 3.8–4.0 ppm, indole protons at δ 6.8–7.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] calculated for CHNO: 390.1818) .
- X-ray Crystallography : For absolute configuration determination using SHELX software (e.g., SHELXL refinement for small-molecule structures) .
How can researchers address low synthetic yields in structurally related indole-acetamide derivatives?
Level: Advanced
Answer:
Strategies :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh)) for efficient indole coupling .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield in multi-step protocols .
Example : In analogous compounds, switching from conventional heating to microwave methods increased yields by 15–20% .
How should contradictory biological activity data across studies be analyzed?
Level: Advanced
Answer:
Methodological Approach :
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate activity drivers .
Target Profiling : Use kinase inhibition assays (e.g., FGFR1/2/3 or Bcl-2/Mcl-1 targets) to compare binding affinities .
Cellular Context : Evaluate activity in diverse cell lines (e.g., EGFR-mutant vs. wild-type) to identify context-dependent effects .
Case Study : Discrepancies in anticancer activity may arise from variations in cell membrane permeability or metabolic stability .
What computational tools are recommended for predicting target interactions?
Level: Advanced
Answer:
- Molecular Docking (AutoDock Vina, Schrödinger) : Models binding to targets like EGFR or Bcl-2 using crystallographic data (PDB IDs: 1M17, 2W3L) .
- Molecular Dynamics (GROMACS) : Simulates binding stability over time, identifying critical hydrogen bonds (e.g., between the acetamide group and Thr766 in EGFR) .
- QSAR Models : Predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .
What in vivo models are suitable for evaluating antitumor efficacy?
Level: Advanced
Answer:
- Xenograft Models : Implant FGFR- or EGFR-driven tumors (e.g., NCI-H1975 for EGFR) into immunodeficient mice .
- Pharmacokinetic Analysis : Measure plasma half-life (t) and bioavailability via LC-MS/MS .
- Dosage Optimization : Start with 10–50 mg/kg/day, adjusting based on toxicity (e.g., liver enzyme levels) .
How can crystallographic data refine the compound’s structural understanding?
Level: Advanced
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .
- SHELX Refinement :
- Output Validation : Check R-factors (R < 0.05) and electron density maps for omitted regions .
What are the hypothesized mechanisms of action for this compound?
Level: Basic
Answer:
- Apoptosis Induction : Inhibition of anti-apoptotic proteins Bcl-2/Mcl-1, validated via flow cytometry (Annexin V assays) .
- Kinase Inhibition : Competitive binding to EGFR or FGFR ATP pockets, confirmed by Western blot (reduced p-EGFR levels) .
- Enzyme Modulation : Disruption of carbonic anhydrase IX in hypoxic tumors, measured via enzymatic assays (IC < 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
